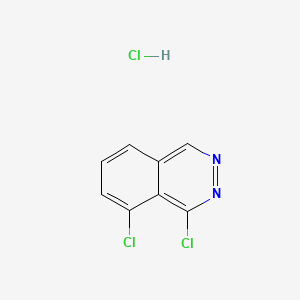![molecular formula C23H27ClN2O4 B13905696 1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine is a complex organic compound that features a combination of piperidine, benzo[d][1,3]dioxole, and pyridine moieties
準備方法
The synthesis of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Boc-protected piperidine: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Synthesis of the benzo[d][1,3]dioxole moiety: This involves the formation of the dioxole ring system, which can be achieved through various cyclization reactions.
Coupling of the piperidine and benzo[d][1,3]dioxole moieties: This step typically involves a nucleophilic substitution reaction to link the two moieties together.
Introduction of the pyridine ring:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
化学反応の分析
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine can be compared with other similar compounds, such as:
2-[4-(1-Boc-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of 2-[4-(1-Boc-4-piperidyl)-2-methylbenzo[d][1,3]dioxol-2-yl]-5-chloropyridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C23H27ClN2O4 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H27ClN2O4/c1-22(2,3)30-21(27)26-12-10-15(11-13-26)17-6-5-7-18-20(17)29-23(4,28-18)19-9-8-16(24)14-25-19/h5-9,14-15H,10-13H2,1-4H3 |
InChIキー |
XHDWQAPHYPQFQA-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=NC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-3-[4-(4-methoxycarbonylphenyl)phenyl]propanoic acid](/img/structure/B13905638.png)
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13905654.png)
![1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13905660.png)




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)

![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)


